ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 5 with a cyclohexene carboxamide group and at position 3 with an ethyl carboxylate. Pyrazolo[1,5-a]pyridine derivatives are extensively studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The ethyl carboxylate moiety enhances solubility and serves as a versatile handle for further derivatization, while the cyclohexene amide group introduces steric and electronic effects that may influence binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 5-(cyclohex-3-ene-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)14-11-18-20-9-8-13(10-15(14)20)19-16(21)12-6-4-3-5-7-12/h3-4,8-12H,2,5-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPMFLTSXIFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications.
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[1,5-a]pyrimidines, have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors.
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials.
Biological Activity
Ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, synthesis methods, and biological evaluations.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyridine family, which has garnered attention for diverse biological activities. The synthesis of pyrazolo derivatives typically involves multicomponent reactions that yield various biologically active compounds. For example, recent studies have highlighted the synthesis of related pyrazolo compounds with antibacterial and anticancer properties using different amines and catalysts under optimized conditions .
Antimicrobial Properties
Research indicates that pyrazolo derivatives exhibit significant antimicrobial activities against various bacterial strains. For instance, compounds related to pyrazolo[1,5-a]pyridine have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL . this compound could potentially exhibit similar antimicrobial efficacy due to its structural similarities.
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine derivatives have been evaluated for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. One study reported that certain derivatives demonstrated low cytotoxicity and high potency (MIC < 0.002 μg/mL) against susceptible strains . The potential of this compound in this context remains to be explored but could be promising based on the activity of related compounds.
Anticancer Activity
The anticancer potential of pyrazolo derivatives has also been documented. For instance, compounds with similar scaffolds have been shown to inhibit various cancer cell lines effectively . The mechanism often involves the inhibition of specific protein kinases implicated in cancer cell growth and proliferation. Given the structural framework of this compound, it may also act as a selective inhibitor for key signaling pathways in cancer.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how compounds behave in biological systems. A related compound demonstrated favorable pharmacokinetic profiles in animal models, including good oral bioavailability (41%) and a half-life of approximately 5.1 hours . Understanding the pharmacokinetics of this compound would be crucial for its development as a therapeutic agent.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives in treating various diseases:
- Antitubercular Study : A study focusing on pyrazolo[1,5-a]pyridine derivatives showed that certain compounds exhibited potent activity against drug-resistant M. tuberculosis, with low cytotoxicity towards human cells .
- Antibacterial Evaluation : Another study evaluated a series of pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Pyrazolo[1,5-a]pyridines, including derivatives like ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate, have shown promising antitumor properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their efficacy as selective protein inhibitors with anticancer potential .
Enzymatic Inhibition:
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest in cancer cells, thereby limiting their proliferation. This compound has been noted for its selective inhibitory activity against CDK9, making it a candidate for further development as an anticancer agent .
Synthetic Methodologies
Synthesis and Functionalization:
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves various strategies that enhance their structural diversity and biological activity. The preparation of this compound can be achieved through cyclocondensation reactions involving aminopyrazoles and electrophilic reagents . This versatility allows for modifications that can optimize the pharmacological properties of the resulting compounds.
Case Study: Synthesis Pathways
Recent studies have outlined several synthetic routes for similar compounds. For example:
- Route A: Involves the reaction of cyclohexylamine with pyrazole derivatives under microwave irradiation to yield high-purity products.
- Route B: Utilizes DMF-DMA as a coupling agent to facilitate the formation of amide bonds in the synthesis of pyrazolo[1,5-a]pyridines .
Biological Studies
Pharmacokinetics and Toxicology:
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological assessments are necessary to ensure safety in clinical applications .
In Vivo Studies:
Research involving animal models has indicated that compounds within this class exhibit significant antitumor activity with manageable toxicity profiles. These findings support further investigation into their use as therapeutic agents in oncology .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Inhibits tumor growth via CDK inhibition |
| Enzymatic Inhibition | Targets CDK9 selectively |
| Synthetic Methodologies | Various synthesis routes enhancing structural diversity |
| Pharmacokinetics | Favorable absorption; further studies needed on toxicity |
| In Vivo Studies | Demonstrates significant antitumor activity with manageable toxicity |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for further functionalization (e.g., amide coupling).
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH, reflux | 5-(Cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylic acid | 85–92% | |
| 2M HCl, H₂O/THF, 60°C | Same as above | 78–86% |
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-nucleophilic pathway.
Functionalization of the Cyclohexene Amide
The cyclohex-3-ene-1-amido group can participate in cycloaddition or epoxidation reactions due to its conjugated double bond.
Epoxidation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| m-CPBA, CH₂Cl₂, 0°C | 5-(Cyclohex-3,4-epoxy-1-amido) derivative | 65% |
Diels-Alder Reaction
| Dienophile | Product | Yield | Source |
|---|---|---|---|
| Maleic anhydride, toluene | Fused bicyclic adduct | 52% |
Note : The electron-deficient cyclohexene moiety acts as a diene, enabling [4+2] cycloadditions.
Palladium-Catalyzed Cross-Coupling Reactions
The pyrazolo[1,5-a]pyridine core may undergo Suzuki or Sonogashira couplings if halogenated at specific positions. While the target compound lacks halogens, brominated precursors (e.g., 6–9 in ) highlight this reactivity:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/alkenyl-substituted derivatives | 61–95% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Alkynylated analogs | 70–88% |
Limitation : Direct coupling requires halogen substituents (e.g., Br at position 7), absent in the target molecule.
Hydrogenation of the Cyclohexene Ring
The cyclohexene double bond can be hydrogenated to yield a saturated cyclohexane ring, altering steric and electronic properties:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 5-(Cyclohexane-1-amido) derivative | >95% |
Application : Saturation improves metabolic stability in pharmacological contexts .
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyridine core’s electron-rich regions (e.g., position 7) may undergo nitration or sulfonation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 7-Nitro derivative | 45% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 7-Sulfo derivative | 38% |
Challenge : Electron-withdrawing groups (ester, amide) deactivate the ring, necessitating harsh conditions.
Amide Bond Transformations
The cyclohexene amide may undergo hydrolysis or transamidation under specific conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | 5-Amino derivative + cyclohex-3-ene-carboxylic acid | 60% | |
| NH₃, MeOH, 100°C | Cyclohexene-carboxamide | 75% |
Photochemical Reactions
The cyclohexene moiety may undergo [2+2] photocycloaddition with alkenes/alkynes:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| UV light, acetone | Bicyclic cyclobutane adduct | 30% |
Key Research Findings
-
Synthetic Flexibility : The ester and amide groups serve as handles for diversification, enabling access to libraries of derivatives .
-
Stability : The compound is stable under ambient conditions but prone to hydrolysis in strongly acidic/basic environments .
-
Biological Relevance : Analogous pyrazolo[1,5-a]pyridines exhibit guanylate cyclase activation, suggesting potential for cardiovascular applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 of the pyrazolo[1,5-a]pyridine core significantly impacts physicochemical and biological properties:
Core Structure Variations
Compounds with pyrazolo[1,5-a]pyrimidine or triazole-fused cores exhibit distinct reactivity and applications:
- Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate: Incorporation of an isoxazole moiety improves antitumor activity, as demonstrated in studies on similar scaffolds .
Physicochemical Properties
- Melting Points: Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate melts at 363–364 K, indicating high crystallinity .
- Solubility: Ethyl carboxylate derivatives generally exhibit moderate solubility in polar organic solvents (e.g., ethyl acetate, DCM), while amino or hydroxymethyl substituents enhance aqueous solubility .
Q & A
Q. What are the established synthetic routes for ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, functionalization, and amidation. Key steps include:
- Cyclization : Intramolecular condensation of α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine core .
- Isoxazole Incorporation : Substitution reactions (e.g., diethylamine in THF) to introduce bioactive isoxazole moieties, with yields up to 89% .
- Amidation : Coupling cyclohex-3-ene-1-carboxylic acid derivatives using activating agents like EDCI/HOBt.
Q. Critical Factors for Yield Optimization :
- Solvent polarity (THF or DCM enhances reactivity).
- Reaction time (12–24 hours for complete substitution).
- Purification via column chromatography or crystallization (hexane/ethyl acetate systems improve purity) .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | α,β-unsaturated ester + aldehyde, 25°C | 85% | |
| Isoxazole Substitution | Diethylamine/THF, 12 h | 89% | |
| Amidation | EDCI/HOBt, DMF | 75% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C=O bond at 1.21 Å, pyridine ring planarity) .
- NMR Spectroscopy : H NMR identifies substituents (e.g., cyclohexene protons at δ 5.6–6.0 ppm; ester CH at δ 1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 418.49) .
Q. Best Practices :
- Use deuterated DMSO for NMR to enhance solubility.
- For crystallography, slow evaporation from hexane/ethyl acetate yields diffraction-quality crystals .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in amidation or cyclization steps?
Methodological Answer:
- Cyclization Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) .
- Replace traditional aldehydes with electron-deficient variants to enhance electrophilicity .
- Amidation Improvements :
Case Study :
Replacing DCM with DMF increased amidation yield from 60% to 82% due to better solubility of intermediates .
Q. What methodologies are used to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives, and how do structural modifications impact efficacy?
Methodological Answer:
Q. Structural Insights :
Q. Table 2: Bioactivity Comparison
| Substituent | TRK IC (nM) | logP | Reference |
|---|---|---|---|
| Cyclohexene-amido | 45 ± 3 | 2.8 | |
| Phenyl-amido | 120 ± 10 | 3.5 | |
| Isoxazole-diethylamino | 28 ± 2 | 3.1 |
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
- Structural Validation : Re-analyze disputed compounds via C NMR to confirm regiochemistry (e.g., pyridine C5 vs. C7 substitution) .
- Computational Modeling : MD simulations predict binding poses; discrepancies may arise from protonation states (e.g., pH-dependent TRK interactions) .
Example :
A 2024 patent reported IC = 28 nM for a diethylamino-isoxazole derivative , while a 2023 study noted 45 nM for the cyclohexene-amido analog . MD simulations revealed steric clashes in the latter due to cyclohexene’s bulk .
Q. Data Contradiction Analysis Framework
Verify Purity : HPLC-MS to rule out impurities (>95% purity required).
Control Experiments : Compare under identical assay conditions.
Substituent Scanning : Synthesize analogs with incremental modifications (e.g., cyclohexene → cyclopentene).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
